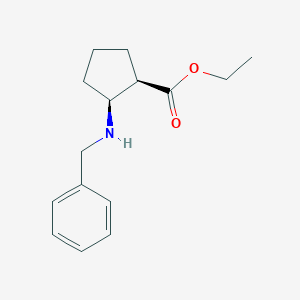

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Vue d'ensemble

Description

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate: is a chemical compound belonging to the class of cyclopentanecarboxylates. It is a chiral molecule with two enantiomers, namely cis and trans. The cis isomer is the active form of the compound and has been found to exhibit biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves the reaction of ethyl cyclopentanecarboxylate with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Overview

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chiral compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article explores its applications, mechanisms of action, and related case studies.

Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the modification of its structure to create derivatives with enhanced properties .

- Reagent in Reactions : It is utilized as a reagent in diverse chemical reactions, facilitating the development of new synthetic pathways.

Medicinal Chemistry

- Therapeutic Potential : Research is ongoing to evaluate the compound's pharmacological properties, particularly its interactions with biological targets such as receptors and enzymes. Its structural features suggest potential use as a precursor for drug synthesis aimed at treating neurological disorders or other diseases .

- Biological Activity : Studies have indicated that this compound may exhibit neuroactive properties, making it a candidate for further pharmacological evaluation .

Biological Studies

- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, which can modulate their activity. This interaction is crucial for understanding its potential therapeutic effects .

- Case Studies : Various studies have explored its effects on neuronal cells using techniques such as patch-clamp analysis to assess its impact on ion channels and neurotransmitter release .

Mécanisme D'action

The mechanism of action of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate: The trans isomer of the compound, which has different spatial arrangement and potentially different biological activity.

Ethyl 2-(methylamino)cyclopentanecarboxylate: A similar compound with a methyl group instead of a benzyl group, which may exhibit different chemical and biological properties.

Uniqueness: cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is unique due to its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Its cis configuration is particularly important for its biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications, supported by relevant studies and case analyses.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the alkylation of cyclopentanone derivatives followed by reductive amination. A notable synthesis route includes:

- C-alkylation of 2-carbomethoxycyclopentanone using ethyl bromoacetate.

- Reductive amination with benzylamine and sodium cyanoborohydride to yield the desired compound.

This method provides a high yield and allows for the isolation of both cis and trans isomers, which can exhibit differing biological activities .

Pharmacological Evaluation

The biological activity of this compound has been assessed through various pharmacological studies:

- Neuroactive Properties : Initial studies using patch-clamp techniques on hippocampal neurons indicated that while some derivatives showed activity, this compound did not significantly affect synaptic transmission. This lack of activity may be attributed to steric constraints introduced by its structure .

- Kinase Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including cell proliferation and differentiation. Inhibitors of these enzymes can be beneficial in treating conditions such as cancer and autoimmune diseases .

The proposed mechanism involves interaction with specific protein targets, potentially modulating pathways related to cell signaling and neurotransmission. The compound's structure suggests it may influence the MAPK/ERK pathway, which is vital in regulating cell functions .

Study 1: Neuropharmacological Assessment

In a study focused on the neuropharmacological effects, researchers administered this compound to cultured neurons. The results indicated minimal impact on synaptic transmission compared to controls. This suggests that while the compound has structural similarities to known neuroactive agents, its functional efficacy may be limited due to conformational rigidity .

Study 2: Antitumor Activity

Another investigation explored the compound's potential antitumor activity through in vitro assays against various cancer cell lines. The findings revealed that while some structural analogs exhibited significant cytotoxicity, this compound did not demonstrate comparable effects, highlighting the importance of structural nuances in determining biological activity .

Data Summary

| Study | Focus | Findings | |

|---|---|---|---|

| Study 1 | Neuropharmacology | Minimal effect on synaptic transmission | Limited neuroactive potential |

| Study 2 | Antitumor Activity | Low cytotoxicity against cancer cell lines | Structural modifications needed for efficacy |

Propriétés

IUPAC Name |

ethyl (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOIBAPZYNAPG-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434217 | |

| Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158262-07-8 | |

| Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.